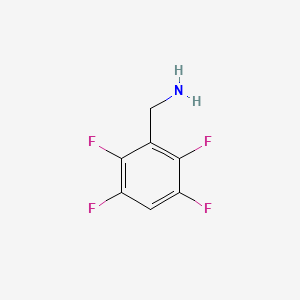

(2,3,5,6-Tetrafluorophenyl)methanamine

Cat. No. B1505568

Key on ui cas rn:

89992-52-9

M. Wt: 179.11 g/mol

InChI Key: GOUKYMUBOWCOIV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07790931B2

Procedure details

From the toluene extract, a small amount of a sample was withdrawn, and it was subjected to GC analysis. As a result of the analysis, a peak of the tetrafluoroterephthalonitrile as a raw material was below the detection limit, and tetrafluoroterephthalaldehyde was obtained in an amount of only 14.5 mol %. The amount of 2,3,5,6-tetrafluorobenzene was 0.81 mol %, the amount of 2,3,5,6-tetrafluorobenzonitrile was 0.67 mol %, and 1-cyano-2,3,5,6-tetrafluorobenzaldehyde wherein a nitrile group on only one side had reacted was obtained in an amount of 54.0 mol %. On the other hand, the aqueous phase was neutralized and then subjected to GC analysis. As a result of the analysis, presence of 0.04 mol % of 2,3,5,6-tetrafluorobenzylamine was confirmed. The results are set forth in Table 2.

Name

1-cyano-2,3,5,6-tetrafluorobenzaldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

FC1C(F)=CC(F)=C(F)C=1.[F:11][C:12]1[C:19]([F:20])=[CH:18][C:17]([F:21])=[C:16]([F:22])[C:13]=1[C:14]#[N:15].C(C1(C(F)=C(F)C=C(F)C1F)C=O)#N>>[F:11][C:12]1[C:19]([F:20])=[CH:18][C:17]([F:21])=[C:16]([F:22])[C:13]=1[CH2:14][NH2:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC(=C(C=C1F)F)F

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C#N)C(=C(C=C1F)F)F

|

Step Three

|

Name

|

1-cyano-2,3,5,6-tetrafluorobenzaldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C1(C=O)C(C(=CC(=C1F)F)F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had reacted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained in an amount of 54.0 mol %

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(CN)C(=C(C=C1F)F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |